2-{[(2E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino}benzoic acid
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Overview
Description
2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID typically involves multiple steps, starting with the bromination of 1,3-benzodioxole. This is followed by the formation of a cyanoprop-2-enamide intermediate, which is then coupled with benzoic acid under specific reaction conditions. The process requires careful control of temperature, pH, and the use of appropriate catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-3-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID
- 2-[(2E)-3-(6-FLUORO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID
- 2-[(2E)-3-(6-IODO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID
Uniqueness
The uniqueness of 2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID lies in its brominated benzodioxole structure, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C18H11BrN2O5 |
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Molecular Weight |
415.2 g/mol |
IUPAC Name |
2-[[(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C18H11BrN2O5/c19-13-7-16-15(25-9-26-16)6-10(13)5-11(8-20)17(22)21-14-4-2-1-3-12(14)18(23)24/h1-7H,9H2,(H,21,22)(H,23,24)/b11-5+ |
InChI Key |
MDCVJSTUGFDXJJ-VZUCSPMQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O)Br |
Origin of Product |
United States |
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